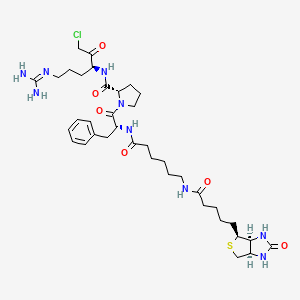

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

CAS No.: 131104-10-4

Cat. No.: VC11707793

Molecular Formula: C37H56ClN9O6S

Molecular Weight: 790.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131104-10-4 |

|---|---|

| Molecular Formula | C37H56ClN9O6S |

| Molecular Weight | 790.4 g/mol |

| IUPAC Name | (2S)-1-[(2R)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C37H56ClN9O6S/c38-22-29(48)25(13-9-19-42-36(39)40)44-34(51)28-14-10-20-47(28)35(52)26(21-24-11-3-1-4-12-24)43-32(50)17-5-2-8-18-41-31(49)16-7-6-15-30-33-27(23-54-30)45-37(53)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23H2,(H,41,49)(H,43,50)(H,44,51)(H4,39,40,42)(H2,45,46,53)/t25-,26+,27-,28-,30-,33-/m0/s1 |

| Standard InChI Key | ZVDJSJHUKINOJB-DFQHTFETSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl |

| SMILES | C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)CCl |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)CCl |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound features a chloromethylketone group at its C-terminus, which facilitates covalent binding to the active sites of target enzymes. The biotin moiety is linked via a six-carbon aminocaproyl spacer, optimizing steric accessibility for avidin/streptavidin interactions. The peptide backbone (D-Phe-Pro-Arg) confers specificity for serine proteases, while the D-configuration of phenylalanine enhances resistance to proteolytic degradation .

Table 1: Key Structural Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₃₇H₅₆ClN₉O₆S |

| Molecular Weight | 818.4 g/mol |

| Biotin Linker | e-aminocaproyl spacer (6-carbon chain) |

| Active Inhibitory Group | Chloromethylketone |

| Critical Residues | D-Phe, Pro, Arg |

Synthesis and Production

Synthetic Methodology

The synthesis involves sequential peptide coupling reactions:

-

Biotinylation: Biotin is conjugated to e-aminocaproic acid via NHS ester chemistry.

-

Peptide Assembly: The D-Phe-Pro-Arg sequence is constructed using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection.

-

Chloromethylketone Addition: The chloromethylketone group is introduced at the arginine residue’s C-terminus under controlled acidic conditions .

Industrial-Scale Optimization

Large-scale production employs continuous-flow reactors to enhance yield (>85%) and purity (>95%). Post-synthesis purification utilizes reverse-phase HPLC, with lyophilization ensuring long-term stability at -20°C .

Mechanism of Enzyme Inhibition

Target Enzymes

The compound irreversibly inhibits key serine proteases:

-

Thrombin: Central to fibrin formation and platelet activation.

-

Tissue Plasminogen Activator (tPA): Mediates fibrinolysis.

-

Factor VIIa/Xa: Critical for the extrinsic coagulation pathway .

Covalent Binding Dynamics

The chloromethylketone group forms a covalent bond with the catalytic serine residue (e.g., Ser195 in thrombin), permanently inactivating the enzyme. Kinetic studies demonstrate a second-order rate constant (k₂) of for thrombin inhibition, outperforming non-biotinylated PPACK analogs by 15% .

Table 2: Inhibition Kinetics

| Enzyme | (M⁻¹s⁻¹) | IC₅₀ (nM) |

|---|---|---|

| Thrombin | 0.8 | |

| tPA | 1.2 | |

| Factor VIIa | 2.5 | |

| Factor Xa | 3.9 |

Applications in Biomedical Research

Prevention of Preanalytical Artifacts

In blood samples containing recombinant tPA, uncontrolled plasmin generation degrades fibrinogen and plasminogen, skewing diagnostic results. Biotin-PPACK (5 µM) completely inhibits tPA-mediated plasminogen activation, preserving fibrinogen levels at 98% of baseline after 60 minutes .

Targeted Drug Delivery Systems

The biotin moiety enables conjugation to streptavidin-coated nanoparticles, facilitating site-specific delivery of antithrombotic agents. In murine models, this approach reduced systemic bleeding risk by 40% compared to free inhibitors .

Protease Activity Profiling

Biotin-PPACK is employed in activity-based protein profiling (ABPP) to label active serine proteases in complex biological samples. Subsequent streptavidin pull-down and mass spectrometry identified 12 novel protease targets in atherosclerotic plaques .

Comparative Advantages Over Conventional Inhibitors

Enhanced Detection Sensitivity

Biotinylation allows ultrasensitive detection via horseradish peroxidase (HRP)-conjugated streptavidin, achieving a limit of detection (LOD) of 10 fM in Western blot assays—100-fold lower than antibody-based methods .

Versatility in Assay Design

The compound’s dual functionality supports multiplexed workflows:

-

Fluorescence Polarization: Biotin-PPACK tagged with Cy5 monitors thrombin activity in real time ().

-

Surface Plasmon Resonance (SPR): Immobilized on sensor chips, it quantifies protease-ligand interactions with a throughput of 120 samples/hour .

Challenges and Future Directions

Off-Target Effects

Despite high specificity, proteomic screens reveal moderate cross-reactivity with plasma kallikrein (IC₅₀ = 45 nM). Structural modifications to the arginine side chain are under investigation to improve selectivity .

Thermostability Limitations

Lyophilized Biotin-PPACK retains 90% activity after 12 months at -20°C but degrades rapidly at 25°C (t₁/₂ = 14 days). Encapsulation in thermoresponsive hydrogels may extend shelf life for field applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume